(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[1-(2-bicyclo[221]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique bicyclic structure and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the ethyl group: This step involves alkylation reactions, often using ethyl halides in the presence of a strong base.
Attachment of the methoxyphenyl group: This is typically done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the enamide: The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Triple bond compounds: Compounds with triple bonds, such as alkynes.
Uniqueness
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its bicyclic structure and the presence of both methoxy and enamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13(18-12-15-3-7-16(18)11-15)20-19(21)10-6-14-4-8-17(22-2)9-5-14/h4-6,8-10,13,15-16,18H,3,7,11-12H2,1-2H3,(H,20,21)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKLPFFHRVGHJ-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C=CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CC2CCC1C2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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